

# Spectroscopic Characterization Guide: 2-(3-Hydroxypropyl)phenol

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## Compound of Interest

Compound Name: 2-(3-Hydroxypropyl)phenol

CAS No.: 1481-92-1

Cat. No.: B073537

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## Part 1: Chemical Identity & Significance

Parameter	Details
IUPAC Name	2-(3-Hydroxypropyl)phenol
Common Synonyms	3-(2-Hydroxyphenyl)-1-propanol; o-Hydroxyhydrocinnamyl alcohol
CAS Registry Number	1481-92-1
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O
Molecular Weight	152.19 g/mol
Structural Feature	Ortho-substituted phenol with a 3-carbon primary alcohol chain. <sup>[1]</sup>

## Part 2: Experimental Protocols (Self-Validating Systems)

### Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the phenolic hydroxyl from the aliphatic hydroxyl and verify the ortho substitution pattern.

- Solvent System: CDCl<sub>3</sub>

(Chloroform-d) is standard.

- Note: If hydroxyl proton resolution is poor due to exchange, use DMSO-d<sub>6</sub>

to lock the protons and observe coupling.

- Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).
- Concentration: ~10-15 mg in 0.6 mL solvent.

## Mass Spectrometry (MS)

Objective: Confirm molecular weight and observe the diagnostic cyclization characteristic of the ortho isomer.

- Ionization: Electron Impact (EI) at 70 eV.
- Inlet: GC-MS or Direct Insertion Probe (DIP) due to the compound's polarity.
- Key Diagnostic: Look for the dominant loss of water (M-18) leading to the stable chroman ion.

## Infrared Spectroscopy (IR)

Objective: Identify the dual hydroxyl environments (phenolic vs. alcoholic).

- Method: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.

## Part 3: Data Analysis & Interpretation[2]

### A. Mass Spectrometry (MS) - Fragmentation Logic

The mass spectrum of **2-(3-hydroxypropyl)phenol** is unique due to the "Ortho Effect," where the side chain interacts with the phenolic oxygen.

m/z (Mass-to-Charge)	Relative Intensity	Fragment Assignment	Mechanistic Origin
152	Moderate	[M]	Molecular Ion (Radical Cation).
134	Base Peak (100%)	[M - H O]	Diagnostic: Intramolecular cyclization eliminates water to form the stable Chroman (dihydrobenzopyran) radical cation. This is highly specific to the ortho isomer.
107	High	[C H O]	Benzylic Cleavage: Loss of the hydroxymethyl radical (CH OH) or ring opening of the chroman ion; forms the hydroxytropylium or hydroxybenzyl cation.
77	Low/Medium	[C H ]	Phenyl cation (typical aromatic degradation).

## B. Proton NMR ( <sup>1</sup>H NMR) - Chemical Shifts

Solvent: CDCl<sub>3</sub>

(Values are representative of pure ortho-alkylphenols)

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Logic
7.10 – 7.15	Multiplet	2H	Ar-H (H-4, H-6)	Meta/Para to OH. Typical aromatic range.
6.80 – 6.95	Multiplet	2H	Ar-H (H-3, H-5)	Ortho/Para to OH. Shielded by the electron-donating oxygen.
6.5 – 7.5	Broad Singlet	1H	Ar-OH	Phenolic Hydroxyl. Chemical shift varies with concentration (H-bonding). Downfield of aliphatic OH.
3.65 – 3.70	Triplet ( Hz)	2H	-CH -OH ( )	Deshielded by direct attachment to aliphatic oxygen.
2.70 – 2.75	Triplet ( Hz)	2H	Ar-CH - ( )	Benzylic protons.
1.85 – 1.95	Multiplet	2H	-CH - ( )	Middle methylene. Shielded relative to and positions.

1.5 – 3.0	Broad Singlet	1H	R-CH -OH	Aliphatic Hydroxyl. Often overlaps or appears distinct from phenolic OH.
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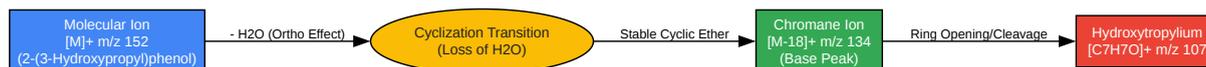
## C. Infrared Spectroscopy (IR) - Functional Groups

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Notes
3200 – 3450	Stretching (Broad)	O-H	Overlapping signals for Phenol (Ar-OH) and Alcohol (R-OH). Strong H-bonding.
2850 – 2950	Stretching	C-H (sp <sup>3</sup> )	Methylene chain vibrations.
1590, 1490, 1450	Stretching	C=C (Ar)	Characteristic aromatic ring breathing modes.
1230 – 1260	Stretching	C-O (Phenol)	Strong band, Ar-O stretch.
1010 – 1050	Stretching	C-O (Alcohol)	Primary alcohol C-O stretch.
750	Bending (OOP)	Ar-H	Diagnostic: Ortho-disubstituted benzene (4 adjacent hydrogens).

## Part 4: Mechanistic Visualization

### Diagram 1: Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the "Ortho Effect" cyclization, which is the primary validation marker for this compound.

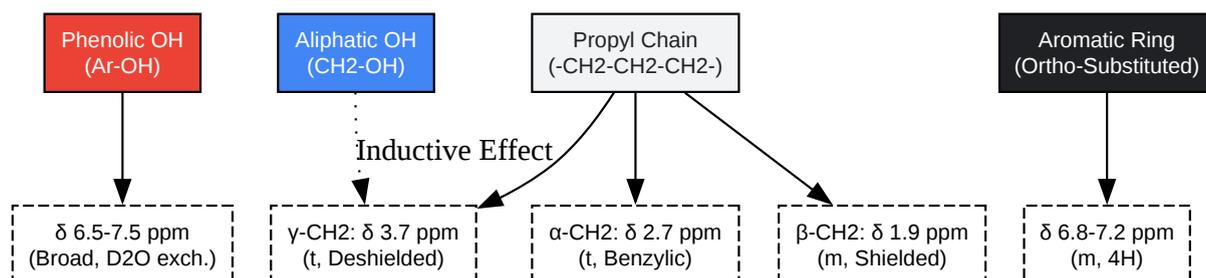


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Caption: The dominant fragmentation pathway involves the loss of water to form the stable chroman ion (m/z 134), a signature of the ortho-isomer.

## Diagram 2: NMR Assignment Logic

Correlating chemical environment with observed shifts.



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Caption: NMR assignment logic linking structural moieties to specific chemical shift ranges in CDCl<sub>3</sub>.

## References

- National Center for Biotechnology Information (PubChem). **2-(3-Hydroxypropyl)phenol** (Compound Summary, CID 266742). [\[Link\]](#)
- NIST Mass Spectrometry Data Center. Mass Spectrum of Phenol and Alkylphenols (General Fragmentation Patterns). [\[Link\]](#)

- Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones (Supporting Info for related ortho-phenol NMR). [\[Link\]](#)

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## Sources

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